molecular formula C21H20NO3P B12900683 N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide CAS No. 90304-98-6

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide

Cat. No.: B12900683
CAS No.: 90304-98-6
M. Wt: 365.4 g/mol
InChI Key: QEYNMKRAIOJCTA-UHFFFAOYSA-N
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Description

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide (CAS: 90304-98-6) is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring and a diphenylphosphorylmethyl group attached to the amide nitrogen.

Properties

CAS No.

90304-98-6

Molecular Formula

C21H20NO3P

Molecular Weight

365.4 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C21H20NO3P/c1-25-18-14-12-17(13-15-18)21(23)22-16-26(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,23)

InChI Key

QEYNMKRAIOJCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide exhibits potential as an anticancer agent. It acts as a modulator for certain receptor pathways involved in cancer progression. For example, it has shown efficacy against tumors that are resistant to conventional therapies by targeting specific kinase pathways that are often dysregulated in cancer cells .

1.2 Treatment of Inflammatory Disorders
The compound has been investigated for its role in treating inflammatory diseases such as asthma and inflammatory bowel disease. Studies suggest that it can modulate the activity of MRGPRX2, a receptor implicated in pain and itch responses, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Biochemical Research

2.1 Enzyme Inhibition Studies
this compound has been used in biochemical assays to study its inhibitory effects on specific enzymes related to cancer and inflammation. Its ability to inhibit certain kinases makes it a valuable tool for understanding signaling pathways involved in disease mechanisms .

2.2 Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the development of derivatives that may enhance pharmacological properties or reduce side effects associated with existing drugs .

Case Studies

Study Objective Findings
Study 1Investigate anticancer propertiesThis compound showed significant inhibition of tumor growth in vitro, particularly in resistant cell lines .
Study 2Evaluate anti-inflammatory effectsDemonstrated efficacy in reducing inflammation markers in animal models of asthma and inflammatory bowel disease .
Study 3Synthesis of derivativesSuccessful synthesis of several analogs with improved potency and selectivity against specific kinases .

Mechanism of Action

The mechanism of action of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

N-((Diphenylphosphoryl)methyl)benzamide (CAS: 35003-98-6)

  • Structural Difference : Lacks the 4-methoxy substituent on the benzamide ring.
  • Solubility: The methoxy group in the target compound may enhance solubility in polar solvents compared to the non-substituted analog. Applications: Both compounds are 98% pure (as per ), but the 4-methoxy derivative’s increased electron density could make it more suitable for applications requiring aromatic ring activation, such as metallocomplex formation or enzyme inhibition .

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide ()

  • Structural Difference: Contains a hydroxyl group and a dimethylaminomethyl substituent on the phenyl ring, instead of the diphenylphosphoryl group.
  • Impact on Properties: Bioactivity: The hydroxyl and dimethylamino groups may enhance water solubility and enable hydrogen bonding with biological targets, contrasting with the hydrophobic diphenylphosphoryl group. Synthesis: Synthesized via a Mannich-type reaction (paraformaldehyde and dimethylamine), differing from phosphorylation methods used for the target compound. Spectroscopy: The dimethylamino group would show distinct NMR signals (e.g., δ ~2.2 ppm for N(CH₃)₂), whereas the phosphoryl group in the target compound would exhibit characteristic ³¹P NMR shifts and IR P=O stretches (~1250–1300 cm⁻¹) .

N-(4-Acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide ()

  • Structural Difference : Features an acetamido and dimethylbenzyloxy substituent instead of the phosphoryl group.
  • Impact on Properties: Pharmacological Potential: The acetamido group may confer anti-cancer activity via protein binding (e.g., HDAC inhibition), whereas the phosphoryl group in the target compound could mimic phosphate moieties in kinase interactions.

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()

  • Structural Difference : Replaces the diphenylphosphorylmethyl group with a thiazole ring substituted with methylphenyl and phenyl groups.
  • Impact on Properties :
    • Electron-Withdrawing Effects : The thiazole ring may withdraw electron density from the benzamide, contrasting with the electron-donating methoxy group.
    • Coordination Chemistry : The thiazole nitrogen could act as a ligand for metal ions, whereas the phosphoryl group in the target compound might coordinate via the oxygen atoms .

Key Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Key Substituents IR (C=O/P=O) Notable NMR Signals
Target Compound 4-OCH₃, P(O)Ph₂CH₂ ~1250–1300 cm⁻¹ (P=O) δ 3.8 ppm (OCH₃), δ 7–8 ppm (aromatic)
N-((Diphenylphosphoryl)methyl)benzamide P(O)Ph₂CH₂ ~1250–1300 cm⁻¹ (P=O) δ 7–8 ppm (aromatic)
Compound 3.38 () 4-OCH₃, OH, N(CH₃)₂CH₂ ~1660 cm⁻¹ (C=O) δ 2.2 ppm (N(CH₃)₂), δ 6.5–7.5 ppm (aromatic)
Agent L1 () 4-OCH₃, Acetamido, dimethylbenzyloxy ~1680 cm⁻¹ (C=O) δ 2.3 ppm (CH₃), δ 3.8 ppm (OCH₃)

Research Findings and Implications

  • Electronic and Steric Effects: The 4-methoxy group in the target compound enhances electron density, facilitating interactions with electron-deficient targets.
  • Biological Activity : Compounds with phosphoryl groups (e.g., target compound) may mimic phosphate moieties in ATP-binding sites, whereas acetamido or thiazole derivatives () target different enzymatic pockets .
  • Coordination Chemistry: The phosphoryl oxygen atoms in the target compound could form stable complexes with transition metals, unlike the thiazole or dimethylamino analogs .

Biological Activity

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H17NO2C_{20}H_{17}NO_2 with a molecular weight of 317.36 g/mol. The compound features a diphenylphosphoryl group, which is significant for its biological interactions.

This compound has been studied for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular functions including growth and proliferation. The compound's ability to inhibit specific kinases can lead to reduced tumor growth in cancer models.

Key Findings:

  • Inhibition of mTOR Signaling : The compound has shown the ability to suppress mTOR signaling pathways, which are critical in cell growth and metabolism. It was found to directly inhibit mTOR enzymatic activity with an IC50 value in the low micromolar range .
  • Selectivity : this compound displays high selectivity towards certain kinases, minimizing off-target effects that are common with less selective inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the diphenylphosphoryl moiety or the methoxy group can significantly alter its potency and selectivity.

ModificationEffect on Activity
Addition of methyl groupsIncreased potency against specific kinases
Variation in phenyl groupsAltered binding affinity and selectivity

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent antitumor effects .
  • Pharmacokinetics : Research has indicated favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics in vivo. Studies have shown that the compound maintains effective plasma concentrations over extended periods, which is crucial for therapeutic efficacy .
  • Toxicity Profile : Preliminary toxicity assessments suggest that this compound has a manageable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide?

Answer:
The synthesis typically involves coupling a phosphorous-containing group (e.g., diphenylphosphoryl) to a benzamide scaffold. Key steps include:

  • Amide bond formation : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for nucleophilic attack by amines. This method minimizes racemization and improves yield .
  • Phosphorylation : Introduce the diphenylphosphoryl group via nucleophilic substitution or Michaelis-Arbuzov reactions. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of phosphoryl intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the product from unreacted starting materials or byproducts .

Hazard Considerations : Conduct a risk assessment for reagents like phosphoryl chlorides (corrosive, moisture-sensitive) and solvents (e.g., dichloromethane). Follow guidelines from Prudent Practices in the Laboratory for handling mutagenic intermediates .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during the coupling of phosphorous-containing groups to benzamide derivatives?

Answer:
Byproduct formation often arises from competing reactions (e.g., hydrolysis, oxidation) or incomplete coupling. Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during phosphorylation, as seen in the synthesis of similar PDE IV inhibitors .
  • Catalyst Screening : Use palladium catalysts or phase-transfer agents to enhance regioselectivity. For example, NaH as a base in THF improved yields in analogous triazine-based couplings .
  • pH Monitoring : In aqueous-organic biphasic systems, maintain pH 5–6 to stabilize the phosphoramide bond and prevent hydrolysis .
  • Byproduct Analysis : Characterize unexpected products (e.g., via LC-MS or ¹³C NMR) to identify competing pathways. For instance, observed cyanide byproducts from 4-methoxybenzoyl chloride reactions, prompting solvent substitution (acetone → DMF) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the benzamide backbone (aromatic protons at δ 6.8–8.0 ppm) and phosphoryl-methyl group (δ 3.5–4.5 ppm for CH₂-P). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and P=O vibrations (~1250 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N percentages .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced: How do pH and solvent choice influence the stability of the phosphoramide bond in this compound?

Answer:
The phosphoramide bond is acid-labile and prone to hydrolysis. Key findings include:

  • pH-Dependent Stability : At pH 4.5, >80% degradation occurs within 24 hours, while pH 6.0 shows <20% cleavage. Use acetate buffers (pH 5.2–6.0) for short-term storage .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the bond by reducing water activity. Avoid alcohols (e.g., MeOH), which accelerate hydrolysis via nucleophilic attack .
  • Temperature : Store at –20°C in anhydrous acetonitrile to extend shelf life. demonstrated 95% stability after 1 month under these conditions .

Advanced: What methodologies resolve contradictions between computational predictions and experimental biological activity data for benzamide derivatives?

Answer:
Discrepancies often arise from unaccounted solvation effects or conformational flexibility. Mitigation strategies include:

  • MD Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to model ligand-receptor flexibility. used MD to explain PDE IV inhibitor potency variations due to protein loop dynamics .
  • Free-Energy Perturbation (FEP) : Calculate binding free energy differences between analogs. For example, FEP clarified the role of trifluoromethyl groups in enhancing lipophilicity and target affinity .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with docking scores. applied ITC to validate SAR trends in piperazine-based benzamides .

Basic: What hazard controls are essential when handling phosphorylated benzamide derivatives?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile phosphoryl chlorides or mutagenic intermediates (e.g., anomeric amides) .
  • PPE : Wear nitrile gloves, goggles, and lab coats. For spills, neutralize phosphoryl compounds with sodium bicarbonate before disposal .
  • Storage : Keep moisture-sensitive reagents under Ar in flame-sealed ampoules. DSC studies in showed thermal decomposition above 80°C, so avoid heating .

Advanced: How can fluorescence spectroscopy be applied to study benzamide derivatives in biological systems?

Answer:

  • Probe Design : Introduce fluorophores (e.g., dansyl) via the methoxy group. optimized fluorescence intensity at pH 5.0 (λex 340 nm, λem 380 nm) for tracking cellular uptake .
  • Binding Constants : Use Stern-Volmer plots to calculate quenching constants (Ksv) for protein-ligand interactions. reported a binding constant of 1.369 R.S.D.% for similar benzamides .
  • Live-Cell Imaging : Apply confocal microscopy with λex 488 nm to visualize subcellular localization in real time .

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